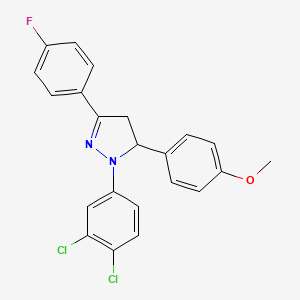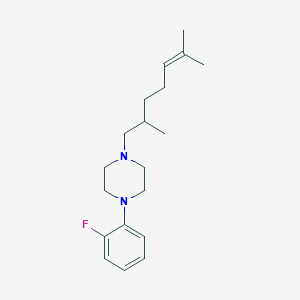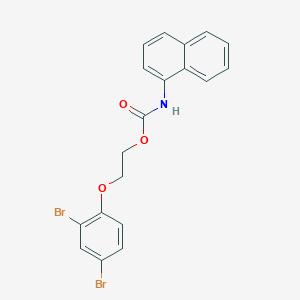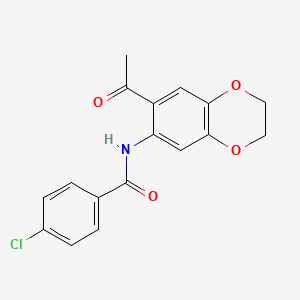![molecular formula C14H11ClN2O2S B4937165 1-[(4-chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4937165.png)
1-[(4-chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole is a chemical compound characterized by the presence of a chloronaphthalene moiety attached to a sulfonyl group, which is further connected to a methylated pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-[(4-chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloronaphthalene and 3-methyl-1H-pyrazole as the primary starting materials.
Sulfonylation Reaction: 4-chloronaphthalene undergoes a sulfonylation reaction with chlorosulfonic acid to form 4-chloronaphthalen-1-yl sulfonyl chloride.
Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[(4-chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloronaphthalene moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(4-chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
1-[(4-chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole can be compared with similar compounds such as:
1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole: This compound has an additional methyl group on the pyrazole ring, which can affect its reactivity and biological activity.
1-[(4-chloronaphthalen-1-yl)sulfonyl]azepane: This compound features an azepane ring instead of a pyrazole ring, leading to different chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-8-9-17(16-10)20(18,19)14-7-6-13(15)11-4-2-3-5-12(11)14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAVLMCTNRQUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide](/img/structure/B4937085.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(3,4,5-trimethoxybenzamide)](/img/structure/B4937087.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4937093.png)


![(4aS*,8aR*)-2-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4937117.png)
![3-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4937125.png)
![8-(5-Bromothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937133.png)

![(3,4-DIMETHYLPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4937150.png)
![(4E)-2-(4-Methoxyphenyl)-4-{[(4-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B4937161.png)
![4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline](/img/structure/B4937177.png)
![2-[1-[(4-Methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-oxadiazole;bromide](/img/structure/B4937188.png)
